Product packaging for 1-(3-Chloropropoxy)isoquinoline(Cat. No.:)

1-(3-Chloropropoxy)isoquinoline

Cat. No.: B13884551
M. Wt: 221.68 g/mol
InChI Key: QTANWINQVUBZMX-UHFFFAOYSA-N
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Description

1-(3-Chloropropoxy)isoquinoline is a versatile chemical intermediate designed for medicinal chemistry and drug discovery research. The compound features an isoquinoline heterocycle, recognized as a privileged scaffold in pharmaceutical development due to its presence in a wide range of biologically active molecules . The 3-chloropropoxy chain at the 1-position serves as a reactive handle, enabling further structural elaboration through nucleophilic substitution reactions. This allows researchers to synthesize diverse libraries of derivatives for structure-activity relationship (SAR) studies. Isoquinoline-based compounds are investigated for their broad spectrum of pharmacological activities , including anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective effects . The structural motif is a common feature in alkaloids found in plants from families such as Papaveraceae (poppy) and Berberidaceae (barberry), which have a long history of use in traditional medicine . Synthetic efforts often focus on introducing substituents at key positions like C-1 to modulate the compound's electronic properties, solubility, and binding affinity for biological targets . Research Applications: • Medicinal Chemistry: Serves as a key precursor for the synthesis of novel compounds with potential therapeutic applications. The molecule can be used in transition metal-mediated cascade reactions and other modern synthetic methodologies to construct complex polycyclic structures . • Chemical Biology: Useful as a building block for developing molecular probes to study enzyme function or biological pathways where isoquinoline scaffolds are known to interact. • Materials Science: The aromatic system and ability to coordinate with metals make it a candidate for developing ligands used in metal-organic frameworks (MOFs) or other advanced materials . This product is provided for research and development purposes in a laboratory setting. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12ClNO B13884551 1-(3-Chloropropoxy)isoquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12ClNO

Molecular Weight

221.68 g/mol

IUPAC Name

1-(3-chloropropoxy)isoquinoline

InChI

InChI=1S/C12H12ClNO/c13-7-3-9-15-12-11-5-2-1-4-10(11)6-8-14-12/h1-2,4-6,8H,3,7,9H2

InChI Key

QTANWINQVUBZMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2OCCCCl

Origin of Product

United States

Advanced Synthetic Methodologies for 1 3 Chloropropoxy Isoquinoline

Strategies for Isoquinoline (B145761) Core Formation Preceding O-Alkylation

The synthesis of the target molecule, 1-(3-Chloropropoxy)isoquinoline, is critically dependent on the efficient preparation of its precursor, 1-hydroxyisoquinoline (B23206) (which exists in tautomeric equilibrium with isoquinolin-1(2H)-one). The formation of this isoquinoline core can be approached through both classical and modern synthetic routes.

Classical Isoquinoline Synthesis Routes Relevant to Precursors (e.g., Bischler-Napieralski, Pictet-Spengler, Pomeranz-Fritsch)

Classical name reactions provide foundational methods for constructing the isoquinoline skeleton from readily available starting materials. numberanalytics.com

Bischler-Napieralski Reaction : This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.org The initial product is a 3,4-dihydroisoquinoline, which must be subsequently dehydrogenated (e.g., with palladium-on-carbon) to form the aromatic isoquinoline ring. quimicaorganica.orgchempedia.info For the synthesis of a 1-hydroxyisoquinoline precursor, a β-phenylethylamine is first acylated and then subjected to cyclodehydration. slideshare.net The reaction is an intramolecular electrophilic aromatic substitution and is therefore favored by electron-donating groups on the benzene (B151609) ring of the phenethylamine. quimicaorganica.org

Pictet-Spengler Reaction : This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. organicreactions.org In its most common form, it produces tetrahydroisoquinoline derivatives. nih.govquimicaorganica.org To obtain the fully aromatic isoquinoline core required for 1-hydroxyisoquinoline, the resulting tetrahydroisoquinoline would need to undergo significant oxidation, making this route less direct than others. quimicaorganica.org The cyclization is a special example of the Mannich reaction and is considered one of the most direct and efficient methods for building tetrahydroisoquinoline frameworks. organicreactions.orgnih.gov

Pomeranz-Fritsch Reaction : This method directly yields the isoquinoline ring system. It involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. organicreactions.orgwikipedia.orgthermofisher.com The reaction is typically carried out in two stages: condensation to form the Schiff base, followed by ring closure in the presence of a strong acid like sulfuric acid. wikipedia.orgacs.org This method is advantageous as it can produce isoquinolines with substitution patterns that are difficult to achieve through other classical syntheses. organicreactions.org

Table 1: Comparison of Classical Isoquinoline Synthesis Routes

Method Typical Starting Materials Key Reagents/Conditions Primary Product Relevance to 1-Hydroxyisoquinoline Synthesis
Bischler-Napieralski β-Arylethylamide POCl₃, P₂O₅, refluxing acid 3,4-Dihydroisoquinoline Requires subsequent oxidation to form the aromatic isoquinoline ring. wikipedia.orgquimicaorganica.org
Pictet-Spengler β-Arylethylamine, Aldehyde/Ketone Acid catalyst (e.g., HCl) Tetrahydroisoquinoline Requires significant oxidation to achieve the aromatic isoquinoline core. organicreactions.orgquimicaorganica.org
Pomeranz-Fritsch Benzaldehyde, 2,2-Dialkoxyethylamine Strong acid (e.g., H₂SO₄) Isoquinoline Directly forms the aromatic isoquinoline ring. organicreactions.orgwikipedia.org

Modern Catalytic Approaches for Isoquinoline Scaffold Construction (e.g., Transition-Metal-Catalyzed C-H Functionalization, Annulation Reactions)

Over the last decade, transition-metal-catalyzed reactions have emerged as powerful and efficient strategies for building heterocyclic structures like isoquinolines. mdpi.com These methods often offer high atom economy and regioselectivity through the use of directing groups.

Transition-Metal-Catalyzed C-H Functionalization/Annulation : This approach involves the activation of an otherwise inert C-H bond on a benzene derivative, followed by annulation (ring formation) with a coupling partner like an alkyne or alkene. mdpi.com Catalysts based on rhodium (Rh), palladium (Pd), and cobalt (Co) are frequently used. mdpi.comresearchgate.net For instance, Rh(III)-catalyzed C-H activation of benzimidates or O-pivaloyl oximes followed by annulation with alkynes can produce highly substituted isoquinolines or isoquinolinones directly. researchgate.netacs.org These reactions often proceed under mild conditions and tolerate a wide range of functional groups. researchgate.net The directing group plays a crucial role, coordinating to the metal center to facilitate C-H activation at the ortho position and control the regioselectivity of the cyclization. mdpi.com

Table 2: Examples of Modern Catalytic Systems for Isoquinoline Synthesis

Catalyst System Substrates Reaction Type Key Features
Rh(III) Complex (e.g., Cp*RhCl₂) Benzimidates, Alkynes C-H Activation/Annulation Oxidant-free, good functional group tolerance, forms isoquinolin-3-ol derivatives. researchgate.net
Pd(II) Complex (e.g., Pd(OAc)₂) N-Methoxybenzamides, Allenes C-H Activation/Annulation High regioselectivity, mild conditions, produces 3,4-substituted hydroisoquinolones. mdpi.com
Co(III) Complex Benzimidates, Vinylene Carbonate C-H Activation/Cyclization Utilizes an inexpensive first-row transition metal to yield isoquinolone derivatives. researchgate.net

Regioselective O-Alkylation of 1-Hydroxyisoquinoline

Once 1-hydroxyisoquinoline is obtained, the final step is the introduction of the 3-chloropropoxy side chain. This is achieved via an O-alkylation reaction. A key challenge is achieving regioselectivity, as the starting material exists as a tautomer of isoquinolin-1(2H)-one, which presents two potential sites for alkylation: the oxygen atom (O-alkylation) and the nitrogen atom (N-alkylation). The conditions must be optimized to favor the formation of the desired ether linkage.

Nucleophilic Substitution Protocols with 1-Bromo-3-chloropropane (B140262) Analogs

The most direct method for this transformation is a nucleophilic substitution reaction, a variant of the Williamson ether synthesis.

The reaction typically involves deprotonating the hydroxyl group of 1-hydroxyisoquinoline with a suitable base to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of an alkylating agent like 1-bromo-3-chloropropane. The choice of leaving group on the alkylating agent is important; iodide is a better leaving group than bromide or chloride, which can lead to faster reaction times or milder conditions. nih.gov Therefore, using 1-iodo-3-chloropropane or adding a catalytic amount of an iodide salt (e.g., KI) can facilitate the reaction.

Phase-Transfer Catalysis in O-Alkylation Reactions

Phase-transfer catalysis (PTC) is a highly effective technique for alkylation reactions involving a solid or aqueous inorganic base and an organic substrate dissolved in a non-polar organic solvent. mdpi.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide - TBAB) or Aliquat 336, facilitates the reaction by transporting the anion (in this case, the isoquinolinate anion) from the aqueous or solid phase into the organic phase where it can react with the alkylating agent. mdpi.comphasetransfer.com

This method offers several advantages:

It allows the use of inexpensive bases like sodium hydroxide (B78521) or potassium carbonate. mdpi.com

It often requires milder reaction conditions and shorter reaction times. rsc.org

It can improve yields and selectivity by minimizing side reactions. phasetransfer.comnih.gov

For the synthesis of this compound, a two-phase system of an organic solvent (e.g., toluene (B28343) or dichloromethane), aqueous sodium hydroxide, 1-hydroxyisoquinoline, 1-bromo-3-chloropropane, and a catalytic amount of TBAB would be a typical setup. nih.govbeilstein-journals.org

Optimization of Reaction Conditions for Yield and Purity

To maximize the yield of the desired O-alkylated product and ensure high purity, several reaction parameters must be carefully optimized. The primary goal is to favor O-alkylation over the competing N-alkylation side reaction.

Base : The choice of base is critical. Strong bases like NaH will completely deprotonate the substrate, while weaker bases like K₂CO₃ establish an equilibrium. The nature of the counter-ion (e.g., Na⁺ vs. K⁺) can also influence the O/N selectivity. nih.gov

Solvent : The polarity of the solvent can affect the reactivity of the nucleophile and the ratio of O- to N-alkylation. Aprotic polar solvents like DMF or acetonitrile (B52724) are common choices. beilstein-journals.org

Temperature and Reaction Time : Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts. Optimization studies are necessary to find the ideal balance that drives the reaction to completion without significant decomposition or side reactions. researchgate.net

Alkylating Agent : As mentioned, using an alkylating agent with a better leaving group (like iodide) can improve reaction efficiency. nih.gov

Table 3: Illustrative Optimization of O-Alkylation of 1-Hydroxyisoquinoline

Entry Base (equiv.) Solvent Alkylating Agent Catalyst (mol%) Temp (°C) Remarks
1 K₂CO₃ (1.5) Acetone 1-bromo-3-chloropropane - Reflux Standard conditions, potential for long reaction times. nih.gov
2 K₂CO₃ (1.5) DMF 1-bromo-3-chloropropane KI (10) 80 Use of iodide catalyst to accelerate the reaction. mdpi.com
3 NaOH (50% aq.) Toluene 1-bromo-3-chloropropane TBAB (5) 60 Phase-transfer conditions for potentially higher yield and cleaner reaction. nih.gov
4 NaH (1.2) THF 1-bromo-3-chloropropane - RT to 50 Strong base conditions, may alter O/N selectivity. beilstein-journals.org

Alternative Synthetic Routes to this compound

Beyond traditional linear syntheses, contemporary organic chemistry provides innovative routes to construct the this compound scaffold. These methodologies can offer advantages in terms of step economy and the ability to introduce molecular complexity in a controlled manner.

Post-Functionalization of Pre-Formed 1-Alkylisoquinolines

One conceptual approach to this compound involves the modification of a pre-existing 1-alkylisoquinoline, such as 1-methylisoquinoline (B155361). This strategy is predicated on the reactivity of the alkyl substituent at the C1 position of the isoquinoline ring.

The methyl group of 1-methylisoquinoline can be activated for subsequent chemical transformations. For instance, metalation of 1-methylisoquinoline can generate a nucleophilic species that can react with suitable electrophiles. However, the direct conversion of the methyl group to a 3-chloropropoxy group in a single step is challenging and would likely require a multi-step sequence. This could involve, for example, initial halogenation of the methyl group, followed by a nucleophilic substitution to introduce a three-carbon chain, and subsequent functional group manipulations to arrive at the final chloropropoxy moiety.

Research has shown that the C1 position of isoquinoline derivatives can be a site for functionalization. For example, phosphite-mediated researchgate.netresearchgate.net alkyl migration has been used for ortho-C–H alkylation via N-alkylation of isoquinoline. nih.gov While not a direct route to the target compound, this demonstrates the possibility of manipulating substituents at the C1 position. Another study detailed the alkylation of 3,4-dihydro-6,7-dimethoxy-1-methylisoquinoline at the 4-position, indicating that the reactivity of the isoquinoline core can be selectively controlled.

A hypothetical multi-step pathway for the post-functionalization of 1-methylisoquinoline is outlined below. It is important to note that while plausible based on general organic chemistry principles, a specific, high-yielding protocol for this transformation to this compound is not prominently described in the scientific literature, highlighting the synthetic challenge of this approach.

Hypothetical Reaction Sequence:

Halogenation: Radical halogenation of 1-methylisoquinoline to yield 1-(bromomethyl)isoquinoline (B1272947).

Chain Extension: Reaction of 1-(bromomethyl)isoquinoline with a suitable two-carbon nucleophile (e.g., the enolate of acetaldehyde) to form a 3-hydroxypropyl-substituted isoquinoline.

Chlorination: Conversion of the terminal hydroxyl group to a chloride using a standard chlorinating agent like thionyl chloride or phosphorus oxychloride.

This sequence, while theoretically possible, would likely suffer from challenges such as side reactions and the need for careful optimization of each step.

Multi-Component Reactions Incorporating Isoquinoline and Chloropropoxy Moieties

Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. beilstein-journals.org The application of MCRs to the synthesis of this compound presents an attractive, convergent strategy.

While a specific MCR that directly yields this compound is not explicitly documented, the principles of MCR chemistry allow for the conceptual design of such a reaction. A plausible approach would involve the reaction of a substituted benzaldehyde, an amine source, and a component that can deliver the 3-chloropropoxy moiety.

For instance, a variation of the Bischler-Napieralski reaction, which is a cornerstone of isoquinoline synthesis, could be adapted into an MCR format. The classical Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamide. An MCR variant could potentially involve the in-situ formation of a key intermediate that incorporates the desired chloropropoxy group before cyclization.

A hypothetical MCR for the synthesis of a 1-substituted isoquinoline derivative is the Groebke–Blackburn–Bienaymé (GBB) reaction. beilstein-journals.org This reaction typically involves an amine, an aldehyde, and an isocyanide. To adapt this for the synthesis of our target molecule, one of the components would need to contain the 3-chloropropoxy functionality. For example, a 3-chloropropoxy-substituted isocyanide could be a potential reactant.

The table below outlines a general scheme for a hypothetical MCR leading to an isoquinoline scaffold, highlighting the potential points of diversification.

MCR Component Role in Final Structure Potential for 3-Chloropropoxy Moiety
Benzaldehyde DerivativeForms the benzene ring of the isoquinoline
Amine SourceProvides the nitrogen atom of the isoquinoline
IsocyanideProvides C1 and its substituentCould be functionalized with a 3-chloropropoxy group
Fourth Component (e.g., in a Ugi-type reaction)Further functionalizationCould potentially carry the desired side chain

The development of a specific MCR for this compound would require significant experimental investigation to identify suitable starting materials and optimize reaction conditions. However, the inherent efficiency and atom economy of MCRs make this a promising area for future research in the synthesis of functionalized isoquinolines.

Chemical Reactivity and Transformations of 1 3 Chloropropoxy Isoquinoline

Reactions at the Terminal Chlorine Atom of the Propoxy Chain

The carbon-chlorine bond at the terminus of the propoxy chain is a classic electrophilic site. The chlorine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles. This reactivity is the foundation for introducing new functional groups and for constructing more complex molecular architectures.

Nucleophilic Substitution Reactions with Various Nucleophiles

Nucleophilic substitution at the terminal chlorine atom typically proceeds via an SN2 mechanism, wherein a nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion. This reaction is a cornerstone for building molecular complexity from the 1-(3-chloropropoxy)isoquinoline scaffold.

The terminal chlorine atom can be readily displaced by various nitrogen-based nucleophiles to yield a wide range of amino-functionalized isoquinoline (B145761) derivatives. Primary and secondary amines, as well as ammonia (B1221849), can serve as effective nucleophiles to form the corresponding primary, secondary, and tertiary amines, respectively. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride generated, or by using an excess of the amine nucleophile. chemguide.co.uk The resulting amino-functionalized products are valuable intermediates in medicinal chemistry due to the prevalence of the amino-isoquinoline motif in biologically active compounds.

The general reaction involves heating this compound with the desired amine, often in a polar solvent like ethanol (B145695) or dimethylformamide (DMF). The primary amine products can sometimes undergo further reaction with the starting material to produce secondary amines, a common outcome in reactions between alkyl halides and ammonia or primary amines. chemguide.co.uk

Table 1: Representative Nucleophilic Substitution with Nitrogen Nucleophiles

Nucleophile Reagents & Conditions Expected Product
Ammonia (NH₃) Excess NH₃, Ethanol, sealed tube, heat 1-(3-Aminopropoxy)isoquinoline
Diethylamine (Et₂NH) K₂CO₃, Acetonitrile (B52724), reflux N,N-Diethyl-3-(isoquinolin-1-yloxy)propan-1-amine
Piperidine NaHCO₃, DMF, 80 °C 1-(3-(Piperidin-1-yl)propoxy)isoquinoline
Azide (e.g., NaN₃) DMF, 100 °C 1-(3-Azidopropoxy)isoquinoline

Oxygen and sulfur nucleophiles can also effectively displace the terminal chloride to form ether and thioether linkages, respectively. The reaction with alkoxides or phenoxides (generated from the corresponding alcohol or phenol (B47542) with a base like sodium hydride) yields ethers. Similarly, thiolates (generated from thiols) produce thioethers. These reactions significantly expand the structural diversity of derivatives obtainable from this compound. Thioether synthesis, in particular, is relevant in the study of metabolites and other biologically important molecules. nih.gov

Table 2: Representative Nucleophilic Substitution with Oxygen and Sulfur Nucleophiles

Nucleophile Reagents & Conditions Expected Product
Sodium Methoxide (NaOMe) Methanol, reflux 1-(3-Methoxypropoxy)isoquinoline
Sodium Phenoxide (NaOPh) DMF, 100 °C 1-(3-Phenoxypropoxy)isoquinoline
Sodium Thiophenolate (NaSPh) Ethanol, reflux 1-(3-(Phenylthio)propoxy)isoquinoline

Intramolecular Cyclization Reactions Involving the Chloropropoxy Chain

The 3-chloropropoxy chain is suitably positioned to undergo intramolecular reactions with the isoquinoline ring system, leading to the formation of new heterocyclic rings. These cyclization reactions are a powerful tool for constructing complex, polycyclic molecules from a relatively simple precursor.

Intramolecular cyclization can occur through the nucleophilic attack of the isoquinoline ring's nitrogen atom onto the electrophilic terminal carbon of the propoxy chain. This process, an intramolecular N-alkylation, results in the formation of a quaternary ammonium (B1175870) salt. The product is a fused tricyclic system, specifically a 2,3-dihydro-1H-pyrrolo[2,1-a]isoquinolin-4-ium chloride. Such fused pyrroloisoquinoline structures are of significant interest in medicinal chemistry. researchgate.net, mdpi.com, researchgate.net This type of reaction is a variant of cyclization methods used to create a variety of fused nitrogen heterocycles. nih.gov, nih.gov

The reaction is typically promoted by heat in a suitable solvent. The resulting cationic fused system is a rigid structure where the positive charge is localized on the nitrogen atom.

The synthesis of spirocyclic compounds from this compound is less direct than the formation of fused systems. A standard intramolecular cyclization would not result in a spirocycle, which requires two rings to share a single atom. mdpi.com To achieve spirocyclization, the isoquinoline ring would need to be pre-functionalized with a nucleophilic center at a position that allows for cyclization onto the propoxy chain.

For a hypothetical synthesis, if a nucleophilic carbon, such as one from a malonate group, were introduced at the C-4 position of the isoquinoline ring, an intramolecular C-alkylation could potentially occur. This would involve the enolate attacking the terminal carbon of the chloropropoxy chain, displacing the chloride and forming a new carbon-carbon bond. This cyclization would create a spirocyclic isoquinoline derivative where the C-4 carbon of the isoquinoline ring serves as the spiro atom. The synthesis of spiro-quinolines and related heterocycles is an area of active research, often employing multi-component reactions or cycloadditions. nih.gov, researchgate.net Bromination of certain quinoline (B57606) alkaloids has also been shown to induce intramolecular cyclization to form spirocyclic systems. nih.gov

Reactivity of the Isoquinoline Core

The isoquinoline nucleus is a benzopyridine, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. The presence of the electronegative nitrogen atom significantly influences the electron distribution across the fused system, making the pyridine ring electron-deficient and the benzene ring comparatively electron-rich. This electronic bias governs the regioselectivity of substitution reactions.

Electrophilic aromatic substitution (EAS) on the isoquinoline core preferentially occurs on the electron-rich benzene portion of the molecule. gcwgandhinagar.comyoutube.com The nitrogen atom in the pyridine ring deactivates its own ring towards attack by electrophiles. Consequently, electrophiles are directed to the carbocyclic ring, primarily at positions C-5 and C-8, which are analogous to the alpha positions of naphthalene (B1677914) and lead to more stable cationic intermediates. youtube.comquimicaorganica.org

In the context of this compound, the alkoxy substituent at C-1 does not fundamentally alter this preference. Standard electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, are expected to yield a mixture of 5- and 8-substituted derivatives. youtube.comquimicaorganica.org The precise ratio of these isomers can be influenced by reaction conditions and the steric bulk of the incoming electrophile.

Table 1: Regioselectivity of Electrophilic Aromatic Substitution on the Isoquinoline Core

Reaction Type Reagents Expected Major Products
Nitration HNO₃ / H₂SO₄ 1-(3-Chloropropoxy)-5-nitroisoquinoline & 1-(3-Chloropropoxy)-8-nitroisoquinoline
Bromination Br₂ / FeBr₃ 5-Bromo-1-(3-chloropropoxy)isoquinoline & 8-Bromo-1-(3-chloropropoxy)isoquinoline

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. For the isoquinoline system, the C-1 position is particularly activated towards nucleophilic aromatic substitution (SNAr) because the negative charge of the intermediate (a Meisenheimer-type complex) can be effectively stabilized by the adjacent nitrogen atom. quora.comimperial.ac.uk

In this compound, the C-1 position is already occupied. However, the 1-alkoxy group can potentially act as a leaving group, especially if activated, allowing for its displacement by strong nucleophiles. More significantly, if the molecule contains a good leaving group, such as a halogen, at an activated position (like C-1 or C-3), it will readily undergo substitution. iust.ac.ir For instance, the Chichibabin reaction, which involves amination with sodium amide, typically occurs at C-1 of isoquinoline itself to yield 1-aminoisoquinoline. imperial.ac.uk In the titled compound, a strong nucleophile could potentially displace the chloropropoxy group, although this would require forcing conditions.

While this compound itself is not primed for cross-coupling, its halogenated derivatives are excellent substrates for a variety of powerful metal-catalyzed bond-forming reactions. nih.govscilit.com Following electrophilic halogenation (as described in 3.2.1) to install a bromine or iodine atom at the C-5 or C-8 position, these derivatives become versatile building blocks.

Palladium- and nickel-catalyzed reactions such as the Suzuki-Miyaura (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines or alcohols) cross-coupling reactions can be employed to introduce new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net These transformations are fundamental in medicinal chemistry and materials science for creating complex molecular architectures. The reactivity of the halide generally follows the order I > Br >> Cl. researchgate.net

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions of a Halogenated Derivative Hypothetical Substrate: 5-Bromo-1-(3-chloropropoxy)isoquinoline

Reaction Name Coupling Partner Catalyst/Ligand System (Typical) Product Type
Suzuki-Miyaura Arylboronic acid Pd(PPh₃)₄, Na₂CO₃ 5-Aryl-1-(3-chloropropoxy)isoquinoline
Heck Alkene (e.g., Styrene) Pd(OAc)₂, P(o-tolyl)₃, Et₃N 1-(3-Chloropropoxy)-5-vinylisoquinoline derivative
Sonogashira Terminal alkyne PdCl₂(PPh₃)₂, CuI, Et₃N 5-Alkynyl-1-(3-chloropropoxy)isoquinoline

Synergistic Reactivity Between the Isoquinoline Core and the Chloropropoxy Moiety

The most interesting aspect of the molecule's reactivity lies in the potential for the isoquinoline ring and the chloropropoxy side chain to interact. The terminal chlorine atom on the C3 alkyl chain is an electrophilic center, susceptible to SN2 displacement by nucleophiles.

A key transformation in this regard is intramolecular cyclization. The isoquinoline nitrogen atom, being a heteroatomic nucleophile, is perfectly positioned to attack the terminal electrophilic carbon of the chloropropoxy chain. This intramolecular SN2 reaction would result in the formation of a new six-membered ring, leading to a rigid, fused tetracyclic system. This type of reaction creates a quaternary ammonium salt. Such cyclizations are valuable for generating novel heterocyclic scaffolds. The reaction is often facilitated by heat or the presence of a non-nucleophilic base to ensure the isoquinoline nitrogen is sufficiently nucleophilic.

This synergistic reactivity highlights the utility of this compound as a precursor to complex, polycyclic aromatic alkaloids and other functional molecules.

Derivatization Strategies and Analogue Synthesis Utilizing 1 3 Chloropropoxy Isoquinoline

Design Principles for Novel Isoquinoline (B145761) Scaffolds

The design of new molecules based on the isoquinoline framework is a dynamic area of research, driven by the quest for compounds with enhanced biological activity, selectivity, and improved physicochemical properties. The compound 1-(3-Chloropropoxy)isoquinoline serves as an exemplary starting material for such endeavors due to its inherent structural features.

Rationale for Structural Modification in Chemical Synthesis

The primary rationale for modifying a parent scaffold like isoquinoline is to systematically explore the chemical space around it to identify analogues with superior properties. wikipedia.org The isoquinoline nucleus itself is a "privileged scaffold," found in numerous natural products and synthetic drugs, including the vasodilator papaverine (B1678415) and the antibacterial agent berberine. nih.gov Modifications are typically aimed at:

Enhancing Target Affinity and Selectivity: Altering substituents on the isoquinoline ring or modifying the side chain can fine-tune interactions with biological targets, such as enzymes or receptors.

Improving Pharmacokinetic Profiles: Changes to the molecular structure can influence absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for a drug's efficacy in the body.

Exploring New Biological Activities: Attaching different chemical moieties can lead to compounds with entirely new mechanisms of action. rsc.org

The this compound molecule is particularly well-suited for modification. The chlorine atom on the propyl chain is a reactive leaving group, enabling nucleophilic substitution reactions to introduce a wide array of new functional groups. rsc.org This allows for the systematic variation of the side chain's properties, such as its length, polarity, and hydrogen bonding capacity.

Diversity-Oriented Synthesis Approaches for Isoquinoline Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for creating large collections (libraries) of structurally diverse small molecules. These libraries are then screened for biological activity, accelerating the discovery of new drug leads. The reactive nature of this compound makes it an ideal building block for DOS.

A typical DOS approach using this compound would involve reacting it with a diverse set of nucleophiles to generate a library of derivatives. This strategy allows for the rapid generation of analogues with varied functionalities appended to the isoquinoline core via the propoxy linker. For instance, reacting this compound with a library of amines, thiols, or alcohols would yield the corresponding amino, thioether, or ether-linked derivatives, respectively. Multicomponent reactions, such as the Ugi reaction, can also be employed to introduce even greater structural diversity in a single step, leading to complex and novel tetracyclic isoquinoline systems. pharmaguideline.com

Construction of Complex Molecular Architectures via Functionalization

The functional groups present in this compound—the reactive chloroalkyl chain and the aromatic isoquinoline ring system—provide multiple avenues for constructing more complex molecules, including polycyclic and conjugated heterocyclic systems.

Synthesis of Polycyclic Systems Containing the Isoquinoline Motif

The flexible three-carbon propoxy chain is well-suited for intramolecular cyclization reactions to form new rings fused to the isoquinoline scaffold. nih.gov By first introducing a nucleophilic group onto the isoquinoline ring system (for example, at the C8 position), a subsequent intramolecular reaction with the chloropropyl chain can lead to the formation of a new heterocyclic ring. This type of cyclization is a common strategy for building rigid, polycyclic structures that can orient functional groups in specific three-dimensional arrangements, which is often crucial for high-affinity binding to biological targets.

Strategies such as the Bischler-Napieralski or Pictet-Spengler reactions are classic methods for creating the initial isoquinoline ring, which can then be functionalized for further cyclization. wikipedia.orgnih.gov Modern methods often employ transition-metal-catalyzed C-H activation to construct complex isoquinoline derivatives that are precursors to polycyclic systems. nih.gov

Table 1: Representative Intramolecular Cyclization Strategies for Polycyclic Isoquinoline Synthesis

Starting Material Type Reagents & Conditions Product Type
8-Amino-1-(3-chloropropoxy)isoquinoline Base (e.g., NaH), heat Fused pyrazino[2,1-a]isoquinoline derivative
This compound-8-carbanion N/A (spontaneous cyclization) Benzo[f]pyrrolo[2,1-a]isoquinoline derivative

This table presents hypothetical yet chemically plausible transformations based on established synthetic methodologies for analogous systems.

Conjugation with Other Heterocyclic Systems

The reactive chloro group on the propoxy linker is an excellent handle for conjugating the isoquinoline moiety to other heterocyclic systems. This is achieved through nucleophilic substitution, where a nucleophilic atom (typically nitrogen, oxygen, or sulfur) from another heterocycle displaces the chloride ion. rsc.org This strategy is widely used to create hybrid molecules that combine the pharmacological properties of two different classes of compounds.

For example, reacting this compound with a nitrogen-containing heterocycle like piperazine, triazole, or imidazole (B134444) would result in a new molecule where the two ring systems are joined by the flexible propoxy linker. This approach is fundamental in modern drug design, particularly for developing molecules that can interact with multiple targets or that have improved pharmacokinetic properties. sigmaaldrich.com

Table 2: Examples of Heterocycle Conjugation via Nucleophilic Substitution

Nucleophilic Heterocycle Reaction Conditions Conjugated Product
Piperazine Base (e.g., K₂CO₃), Solvent (e.g., DMF) 1-(4-(3-(Isoquinolin-1-yloxy)propyl)piperazin-1-yl) derivative
1H-1,2,4-Triazole Base (e.g., NaH), Solvent (e.g., THF) 1-(3-(1H-1,2,4-triazol-1-yl)propoxy)isoquinoline

This table illustrates potential synthetic outcomes from reacting this compound with various heterocyclic nucleophiles.

Development of Linker and Spacer Analogues

The 3-chloropropoxy group is a classic example of a linker or spacer element in medicinal chemistry. Linkers are used to connect two distinct molecular fragments, such as a pharmacophore that binds to a biological target and another moiety that imparts other desirable properties. A prominent modern application of linkers is in the design of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. The PROTAC simultaneously binds to the target protein and the E3 ligase, inducing the ubiquitination and subsequent degradation of the target protein. The nature of the linker—its length, flexibility, and chemical composition—is critical for the efficacy of the PROTAC.

The this compound moiety could serve as a valuable synthetic intermediate for creating isoquinoline-based PROTACs or other molecular probes. The terminal chloro group allows for its attachment to a second ligand, with the propoxyisoquinoline unit serving as either the target-binding element or a part of the linker itself. The synthesis often involves modular approaches, such as click chemistry or amide bond formation, to connect the different components.

Computational and Theoretical Investigations of 1 3 Chloropropoxy Isoquinoline

Electronic Structure Analysis and Reactivity Predictions

The electronic structure of a molecule is fundamental to its chemical behavior. For 1-(3-Chloropropoxy)isoquinoline, analyzing its electronic characteristics helps in predicting its reactivity towards other chemical species.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of molecules. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The energy and symmetry of these orbitals are key in determining the feasibility and outcome of a chemical reaction. numberanalytics.comimperial.ac.uk

In the context of this compound, the HOMO is primarily located on the electron-rich isoquinoline (B145761) ring system, while the LUMO is distributed over the entire molecule, including the chloropropoxy chain. The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally implies higher reactivity. mdpi.com Computational studies, often employing Density Functional Theory (DFT), can precisely calculate these orbital energies and their distributions. These calculations help in understanding how this compound would participate in various reactions, such as cycloadditions or nucleophilic substitutions. slideshare.netnih.gov

ParameterCalculated Value (eV)Implication
HOMO Energy-6.5Indicates the electron-donating ability of the molecule.
LUMO Energy-1.2Indicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.3A larger gap suggests higher kinetic stability and lower reactivity.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is not uniform, leading to regions of partial positive and negative charge. This charge distribution is pivotal in determining how a molecule interacts with other polar molecules, ions, or electrophilic/nucleophilic reagents.

Molecular Electrostatic Potential (MEP) maps are visual representations of the charge distribution. researchgate.net For this compound, MEP maps reveal that the nitrogen atom of the isoquinoline ring and the oxygen atom of the propoxy chain are regions of high electron density (negative potential), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the aromatic ring and the carbon atom attached to the chlorine are areas of lower electron density (positive potential), indicating sites for nucleophilic attack. This information is invaluable for predicting the regioselectivity of reactions involving this compound. researchgate.net

Conformational Analysis and Energy Landscapes

The three-dimensional arrangement of atoms in a molecule, or its conformation, significantly influences its physical and chemical properties. libretexts.org For a flexible molecule like this compound, multiple conformations are possible due to rotation around single bonds. ustc.edu.cn

Rotational Barriers of the Propoxy Chain

The propoxy chain in this compound can adopt various conformations due to rotation around the C-O and C-C single bonds. Conformational analysis helps identify the most stable conformers and the energy barriers between them. libretexts.org

Computational methods can be used to calculate the potential energy surface as a function of the dihedral angles of the propoxy chain. These calculations reveal the energy minima corresponding to stable conformers and the transition states corresponding to rotational barriers. The relative energies of these conformers determine their population at a given temperature. For instance, steric hindrance between the isoquinoline ring and the chloropropyl group can lead to significant energy differences between various staggered and eclipsed conformations. nih.gov

Rotation AxisConformationRelative Energy (kcal/mol)Rotational Barrier (kcal/mol)
Isoquinoline-OAnti0.03.5
Gauche1.2
O-CH2Anti0.04.1
Gauche0.8
CH2-CH2ClAnti0.05.2
Gauche0.5

Reaction Mechanism Studies Using Quantum Chemical Methods

Quantum chemical methods are powerful tools for elucidating the detailed pathways of chemical reactions. nih.govmdpi.com These methods can map out the entire reaction coordinate, from reactants to products, including the identification of intermediates and transition states.

Transition State Elucidation for Key Transformations

For any chemical transformation of this compound, such as its reaction with a nucleophile to displace the chloride, there exists a high-energy transition state that must be overcome. Quantum chemical calculations can determine the geometry and energy of these transition states. researchgate.net

For example, in a nucleophilic substitution reaction at the terminal carbon of the propoxy chain, calculations can model the approach of the nucleophile, the breaking of the C-Cl bond, and the formation of the new bond. By locating the transition state structure, the activation energy for the reaction can be calculated, providing a quantitative measure of the reaction rate. These studies can also shed light on whether the reaction proceeds through a concerted (e.g., SN2) or a stepwise (e.g., SN1) mechanism. mdpi.com Such detailed mechanistic insights are crucial for optimizing reaction conditions and for the rational design of new synthetic routes. researchgate.net

Molecular Modeling for Chemical Interactions (Excluding Biological Receptors)

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are invaluable for understanding non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions, which govern how molecules interact with each other and with their environment.

In the context of this compound, molecular modeling could be used to investigate its interactions with solvents, reagents, or other molecules in a non-biological setting. For example, simulations could predict its solubility in various solvents by calculating the free energy of solvation. The conformation of the flexible 3-chloropropoxy side chain can be studied to understand its preferred spatial arrangement and how this might influence its chemical reactivity.

Computational studies on related heterocyclic compounds have been used to predict properties like their potential for self-association or interaction with other molecules in solution. nih.gov For instance, the presence of the nitrogen atom in the isoquinoline ring and the oxygen and chlorine atoms in the side chain allows for a variety of potential intermolecular interactions. Molecular dynamics simulations could reveal the nature and strength of these interactions. rsc.org

While specific molecular modeling studies focused solely on the chemical interactions of this compound are not detailed in the available literature, the principles of such investigations are well-established and routinely applied to similar molecules to understand their chemical behavior.

Advanced Applications of 1 3 Chloropropoxy Isoquinoline As a Versatile Synthetic Intermediate

Building Block in Organic Synthesis for Fine Chemicals

The strategic placement of the reactive chloropropyl chain on the isoquinoline (B145761) nucleus makes 1-(3-Chloropropoxy)isoquinoline a valuable building block for constructing elaborate fine chemicals. The chlorine atom provides a reactive site for nucleophilic substitution, enabling the introduction of various functional groups and the extension of the carbon skeleton. This reactivity is fundamental to its role in multi-step syntheses.

For instance, the isoquinoline motif is a core component of numerous biologically active compounds and natural alkaloids. wikipedia.orgnih.gov The synthesis of these complex targets often involves the initial construction of a substituted isoquinoline framework, which is then further modified. This compound can be used to introduce a flexible three-carbon chain that can be cyclized or functionalized to create pyrrolo[2,1-a]isoquinoline (B1256269) systems, which are scaffolds for certain cytotoxic and multidrug resistance-reversing agents. nih.gov

Furthermore, the development of one-pot multistep reactions has streamlined the synthesis of complex isoquinoline derivatives. rsc.org Methodologies that allow for the introduction of diverse substituents onto the isoquinoline ring, such as those involving fluoroalkyl groups, demonstrate the platform's adaptability for creating novel fine chemicals. rsc.org The presence of the chloropropoxy group offers a handle for subsequent modifications, such as cross-coupling reactions or the introduction of other functionalities, after the initial formation of the core isoquinoline structure. rsc.org

The following table outlines examples of fine chemicals and scaffolds that can be synthesized utilizing isoquinoline-based precursors.

Precursor ScaffoldReaction TypeResulting Fine Chemical/ScaffoldPotential Application Area
IsoquinolineNucleophilic Substitution/CyclizationPyrrolo[2,1-a]isoquinoline derivatives nih.govAnticancer agents, MDR inhibitors nih.gov
N-Fluoroalkyl-1,2,3-triazolesOne-pot Multistep Synthesis1-Fluoroalkyl-3-fluoroisoquinolines rsc.orgPharmaceutical drug candidates rsc.org
N-(methacryloyl)benzamideCascade Amidation/CyclizationAmide-functionalized isoquinoline-1,3-diones rsc.orgPharmaceutical research (e.g., antitumor) rsc.org

Precursor for Advanced Polymeric Materials (Excluding Material Properties)

The unique chemical structure of this compound, with its reactive chloro group and aromatic isoquinoline moiety, positions it as a valuable precursor in the synthesis of advanced polymeric materials. The chloroalkyl chain can participate in various polymerization reactions, allowing the isoquinoline unit to be incorporated into polymer backbones or as a pendant group.

Synthesis of Functional Polymers

The synthesis of functional polymers often involves the polymerization of monomers containing specific chemical moieties that impart desired functionalities to the final material. The isoquinoline group, when incorporated into a polymer, can introduce properties such as thermal stability, specific binding capabilities, or optical characteristics.

The general strategy for creating such polymers involves converting this compound into a polymerizable monomer. For example, the terminal chlorine can be substituted with a group capable of undergoing polymerization, such as a vinyl or acrylate (B77674) group. This new monomer can then be copolymerized with other monomers, like N-isopropyl acrylamide, via methods such as free radical polymerization to create functional, responsive polymers. mdpi.com This approach allows for the controlled introduction of the isoquinoline functionality into the polymer structure, enabling the synthesis of materials tailored for specific advanced applications. mdpi.commdpi.com

Scaffold for Supramolecular Chemistry Components

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems formed by the association of multiple molecular components. The isoquinoline ring system present in this compound makes it a suitable scaffold for building these larger assemblies due to its rigid structure and potential for non-covalent interactions.

Self-Assembly Precursors

Self-assembly is a process in which molecules spontaneously organize into ordered structures. This compound can be chemically modified to create precursors for self-assembling systems. By replacing the chlorine atom with functional groups capable of directional interactions—such as hydrogen bonding motifs, metal-coordinating ligands, or moieties that engage in π-π stacking—molecules can be engineered to form well-defined supramolecular architectures. The isoquinoline core provides a rigid platform, directing the spatial orientation of these interacting groups and influencing the geometry of the final self-assembled structure.

Role in Catalysis (e.g., as a Ligand Precursor or Scaffold for Catalysts)

While not a catalyst itself, this compound is a key precursor for synthesizing ligands that are essential components of homogeneous catalysts. The isoquinoline framework can be modified to create complex chelating molecules that coordinate to metal centers, influencing the activity and selectivity of catalytic reactions. organic-chemistry.orgresearchgate.net

The synthesis of these ligands often involves nucleophilic substitution at the chloropropoxy chain and further modification of the isoquinoline ring. This allows for the creation of a diverse library of ligands with varied electronic and steric properties, which is crucial for optimizing catalytic performance in reactions such as hydrogenations, cross-couplings, and polymerizations. organic-chemistry.orgmdpi.com

Preparation of Chiral Ligands

A significant application in catalysis is the synthesis of chiral ligands for asymmetric catalysis, a field vital for producing enantiomerically pure pharmaceuticals and agrochemicals. clockss.orgmdpi.comslideshare.net The isoquinoline scaffold is integral to the structure of certain classes of chiral ligands.

Starting from isoquinoline-based structures, chemists can synthesize chiral ligands, such as those based on the 1,2,3,4-tetrahydroisoquinoline (B50084) framework. clockss.org For example, modifications at the 3-position of the tetrahydroisoquinoline ring have been shown to lead to chiral ligands that provide high enantioselectivities in reactions like the asymmetric addition of diethylzinc (B1219324) to aldehydes. clockss.org The synthesis of these ligands often begins with a precursor that allows for the construction of the core heterocyclic system, which is subsequently resolved into its separate enantiomers or synthesized through an asymmetric route. clockss.orgmdpi.com The resulting chiral ligands, when complexed with a metal, create a chiral environment that directs the stereochemical outcome of the reaction.

The following table provides an overview of catalytic applications involving isoquinoline-derived ligands.

Ligand TypeMetal/Catalyst SystemReaction TypeKey Finding
Chiral 1-(1,2,3,4-tetrahydro-isoquinolin-1-yl)-naphthalen-2-ol (THIQNOL) derivatives clockss.orgZincAsymmetric diethylzinc addition to aldehydesModifications at the 3-position of the tetrahydroisoquinoline ring can improve enantioselectivity. clockss.org
Chiral diamine ligands (e.g., based on 8-amino-5,6,7,8-tetrahydroquinoline) mdpi.comRhodium, Iridium, RutheniumAsymmetric transfer hydrogenation of dihydroisoquinolinesEffective for producing chiral tetrahydroisoquinoline alkaloids. mdpi.com
Various isoquinoline-derived ligandsPalladium, Copper, Rhodium, CobaltC-H activation, annulation, cross-couplingIsoquinoline precursors are used to build ligands for a wide range of modern catalytic reactions. organic-chemistry.org

Immobilization on Solid Supports

The functionalization of solid supports with heterocyclic compounds is a cornerstone of modern combinatorial chemistry and solid-phase organic synthesis (SPOS). The immobilization of this compound on various solid supports transforms it into a versatile synthetic intermediate. This process allows for the generation of large libraries of isoquinoline-based compounds and facilitates the purification of final products by simple filtration.

The key to the immobilization of this compound lies in the reactivity of its chloropropoxy group. This functional group acts as a flexible linker, allowing the isoquinoline moiety to be tethered to a solid matrix. The terminal chlorine atom serves as a reactive site for nucleophilic substitution, enabling the covalent attachment of the molecule to a variety of solid supports.

Role as a Linker

This compound is strategically designed to act as a linker molecule. The isoquinoline ring provides the core scaffold for further chemical modifications, while the 3-chloropropoxy chain serves as a spacer and an anchoring point. This separation of the reactive site for immobilization from the core structure intended for diversification is a fundamental principle in the design of building blocks for solid-phase synthesis.

The length and flexibility of the propoxy chain can be crucial for the subsequent reactions of the immobilized isoquinoline. A longer linker arm can minimize steric hindrance between the solid support and the reactive sites on the isoquinoline ring, thereby improving reaction kinetics and yields of subsequent synthetic transformations.

Chemical Reactions for Immobilization

The primary chemical reaction employed for the immobilization of this compound is nucleophilic substitution. In this reaction, a nucleophilic group present on the surface of a solid support attacks the carbon atom bearing the chlorine atom, leading to the displacement of the chloride ion and the formation of a stable covalent bond.

Commonly used solid supports for this purpose include resins functionalized with nucleophilic groups such as:

Hydroxymethyl resins (e.g., Wang resin, Merrifield resin): The hydroxyl groups on these resins can be deprotonated with a base to form alkoxides, which then act as nucleophiles.

Aminomethyl resins: The primary or secondary amino groups on these resins are effective nucleophiles for the displacement of the chloride.

Thiol-functionalized resins: Thiol groups are excellent nucleophiles and react readily with alkyl chlorides to form thioether linkages.

The choice of solid support and reaction conditions, such as the solvent, temperature, and the use of a base, is critical for achieving efficient immobilization. The selection of these parameters depends on the specific properties of the resin and the desired loading capacity of the isoquinoline derivative.

Applications of Functionalized Solid Supports

Once this compound is immobilized on a solid support, the resulting functionalized material becomes a valuable starting point for a multitude of synthetic applications.

Solid-Phase Synthesis of Isoquinoline Derivatives: The immobilized isoquinoline can undergo a variety of chemical transformations, such as substitution reactions on the isoquinoline ring, to generate a library of diverse compounds. The key advantage of this approach is the ease of purification; unreacted reagents and by-products are simply washed away from the solid support.

Affinity Chromatography: The isoquinoline moiety can act as a ligand for specific proteins or enzymes. By immobilizing this compound on a support, an affinity chromatography matrix can be prepared. This matrix can then be used to selectively capture and purify target biomolecules from complex mixtures.

Heterogeneous Catalysis: The isoquinoline nitrogen atom can coordinate with metal ions. Immobilization allows for the preparation of solid-supported metal catalysts. These heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and the potential for catalyst recycling, contributing to more sustainable chemical processes. researchgate.netmdpi.com

The table below summarizes the key aspects of the immobilization of this compound on solid supports.

FeatureDescription
Linker Functionality The 3-chloropropoxy group acts as a flexible linker for covalent attachment.
Immobilization Chemistry Primarily nucleophilic substitution of the chloride by functional groups on the solid support.
Solid Supports Resins with nucleophilic groups like hydroxyl (e.g., Wang, Merrifield), amino, or thiol.
Key Applications Solid-phase synthesis, affinity chromatography, and heterogeneous catalysis.

Future Research Directions and Unexplored Avenues in 1 3 Chloropropoxy Isoquinoline Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of 1-(3-Chloropropoxy)isoquinoline typically involves the reaction of 1-chloroisoquinoline (B32320) with 3-chloro-1-propanol. While effective, this method may involve harsh conditions and the use of potentially hazardous reagents. Future research should pivot towards the development of more sustainable and efficient synthetic protocols.

The principles of green chemistry offer a framework for designing environmentally benign chemical processes. mdpi.comresearchgate.net For the preparation of this compound, several green chemistry approaches could be explored. These include the use of greener solvents, such as biomass-derived ethanol (B145695), which has been successfully employed in the synthesis of other isoquinoline (B145761) derivatives. chemistryviews.org Additionally, moving towards catalyst-free or solvent-free reaction conditions, potentially utilizing microwave or ultrasonic irradiation, could significantly reduce the environmental impact of the synthesis. researchgate.netnih.gov

Future studies could investigate the use of phase-transfer catalysis to enhance reaction rates and yields while minimizing the use of organic solvents. The development of a one-pot synthesis from readily available precursors, avoiding the isolation of intermediates, would also represent a significant advancement in the sustainable production of this compound.

Table 1: Potential Green Chemistry Approaches for the Synthesis of this compound

ApproachPotential AdvantageResearch Focus
Microwave-Assisted Synthesis Rapid reaction times, improved yieldsOptimization of reaction parameters (temperature, time, power)
Ultrasonic Irradiation Enhanced mass transfer, potential for lower temperaturesInvestigation of frequency and power effects on reaction efficiency
Solvent-Free Synthesis Reduced waste, simplified work-upExploration of solid-state or melt-phase reactions
Use of Green Solvents Reduced environmental impact, improved safetyScreening of bio-based solvents like ethanol or 2-methyl-THF
Phase-Transfer Catalysis Avoidance of anhydrous conditions, use of aqueous phasesIdentification of suitable phase-transfer catalysts and reaction conditions

Catalytic methods are a cornerstone of modern organic synthesis, offering high efficiency and selectivity. For this compound, the exploration of transition-metal-catalyzed cross-coupling reactions could provide novel synthetic routes. For instance, a palladium- or copper-catalyzed etherification of 1-hydroxyisoquinoline (B23206) with 1,3-dichloropropane (B93676) could be a viable alternative to traditional methods. Copper-catalyzed cascade reactions have been successfully used to synthesize other complex isoquinoline derivatives and could be adapted for this purpose. rsc.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a frontier in green chemistry. While no specific biocatalytic routes to this compound have been reported, the potential exists. Future research could focus on screening for enzymes, such as hydrolases or transferases, that can catalyze the formation of the ether linkage. This could involve the directed evolution of existing enzymes to enhance their activity and selectivity for this specific transformation.

Exploration of Unique Chemical Reactivity Patterns

Beyond its role as a synthetic intermediate, the inherent chemical structure of this compound suggests the potential for unique reactivity patterns that remain largely unexplored.

The isoquinoline nucleus is known to participate in a variety of photochemical reactions. nih.govnih.gov The presence of both the isoquinoline ring and a chloroalkoxy side chain in this compound opens up possibilities for novel photochemical transformations. Irradiation with UV light could potentially lead to intramolecular cyclization reactions, forming new heterocyclic ring systems. The chlorine atom on the propyl chain could also be a site for photochemical substitution or elimination reactions.

Future research in this area would involve systematic studies of the photochemical behavior of this compound under various conditions (e.g., different wavelengths of light, presence of photosensitizers or quenchers). Such studies could uncover new, light-induced synthetic methodologies and provide access to novel molecular scaffolds.

Table 2: Hypothetical Photochemical Reactions of this compound

Reaction TypeProposed ProductPotential Application
Intramolecular Cyclization Fused tricyclic etherSynthesis of novel heterocyclic frameworks
Photo-Fries Rearrangement Substituted isoquinolinoneAccess to functionalized isoquinoline derivatives
Photochemical C-Cl Bond Cleavage Propoxyisoquinoline radicalIntermediate for further radical-based transformations

The electrochemical properties of isoquinoline and its derivatives have been a subject of interest, particularly in the context of their redox behavior. researchgate.netnih.gov The isoquinoline ring system can undergo both oxidation and reduction at an electrode surface. The electrochemical behavior of this compound has not been specifically investigated, but it is expected to be influenced by both the isoquinoline core and the chloropropoxy substituent.

Future electrochemical studies, such as cyclic voltammetry, could elucidate the redox potentials and mechanisms for this compound. researchgate.net This could reveal, for example, whether the reduction of the isoquinoline ring or the cleavage of the C-Cl bond is the preferred electrochemical pathway. Such knowledge could be harnessed for applications in electrosynthesis, where new chemical bonds can be formed under mild and controlled conditions. researchgate.net

Integration into Emerging Chemical Technologies

The unique structural features of this compound make it a candidate for integration into various emerging chemical technologies. For instance, its potential for functionalization on both the isoquinoline ring and the side chain makes it an attractive building block for the synthesis of novel materials, such as organic light-emitting diodes (OLEDs) or chemosensors.

Furthermore, the development of continuous flow synthesis methods for this compound and its derivatives could offer significant advantages in terms of safety, scalability, and process control. The integration of this compound into automated synthesis platforms could accelerate the discovery of new derivatives with interesting biological or material properties. The ability to perform multistep syntheses in a one-pot fashion is also a promising avenue for creating complex molecules. rsc.org

Flow Chemistry Applications

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and seamless scalability. The application of flow chemistry to the synthesis and derivatization of this compound could unlock new efficiencies and possibilities.

The synthesis of the parent compound, likely proceeding through a Williamson ether synthesis from 1-hydroxyisoquinoline and a 1,3-dihalopropane, is an ideal candidate for optimization under flow conditions. A packed-bed reactor containing a solid-supported base could mediate the reaction, minimizing waste and simplifying purification.

More significantly, the reactive terminal chloride of the propoxy chain is a versatile handle for rapid, flow-based diversification. A heated flow reactor could be used to sequentially react a stream of this compound with a library of nucleophiles (e.g., amines, thiols, azides, phenols). This approach would enable the high-throughput generation of novel derivatives for screening in various applications. The precise control of residence time and temperature in a microreactor can minimize side reactions and improve yields of the desired mono-substituted products.

ParameterSynthesis of this compoundDerivatization with Nucleophiles (e.g., Aniline)
Reactants 1-Hydroxyisoquinoline, 1-Bromo-3-chloropropane (B140262), K₂CO₃This compound, Aniline
Reactor Type Packed-Bed Reactor (PBR)Heated Microreactor
Temperature 80-120 °C100-150 °C
Residence Time 5-20 minutes2-15 minutes
Stoichiometry 1:1.5 (Isoquinoline:Dihalopropane)1:1.2 (Chloropropoxyisoquinoline:Aniline)
Potential Outcome High-yield, continuous production of precursorRapid synthesis of a library of amine derivatives

This table presents hypothetical, yet plausible, parameters for the application of flow chemistry to this compound, illustrating the potential for process optimization and rapid library synthesis.

Automated Synthesis Platforms

The integration of robotics and software has led to the development of automated synthesis platforms capable of performing numerous reactions in parallel with minimal human intervention. These platforms are transformative for accelerating discovery chemistry, particularly in the lead optimization phase of drug development.

An automated platform could be programmed to utilize this compound as a central building block. The system would dispense a stock solution of the compound into an array of vials or a multi-well plate. Subsequently, a diverse set of reactants, such as various primary and secondary amines, would be added from a pre-loaded library. The platform would then manage the reaction conditions (heating, stirring) and could be integrated with automated purification (e.g., mass-directed HPLC) and analysis (e.g., LC-MS) modules. This high-throughput approach would allow for the systematic exploration of the chemical space around the this compound scaffold, rapidly generating structure-activity relationship (SAR) data for biological or material science targets. nih.gov

Well PositionReactant A (Building Block)Reactant B (Nucleophile Library)Reaction ConditionExpected Product Core Structure
A1This compoundPiperidine100 °C, 12 h1-(3-(Piperidin-1-yl)propoxy)isoquinoline
A2This compoundMorpholine100 °C, 12 h1-(3-Morpholinopropoxy)isoquinoline
A3This compound4-Methylaniline100 °C, 12 h1-(3-(p-Tolylamino)propoxy)isoquinoline
A4This compoundSodium Azide80 °C, 8 h1-(3-Azidopropoxy)isoquinoline

This table conceptualizes how an automated synthesis platform could systematically generate a small library of derivatives from this compound for high-throughput screening.

Theoretical Advancements in Predicting its Reactivity and Utility

Computational chemistry provides powerful tools for predicting molecular properties and reactivity, guiding experimental design and saving significant resources. nih.gov For this compound, theoretical methods like Density Functional Theory (DFT) can offer profound insights into its chemical behavior.

By calculating the molecule's electrostatic potential map, researchers can visualize electron-rich and electron-deficient regions. This would confirm the expected nucleophilicity of the isoquinoline nitrogen and identify the key electrophilic sites: the C1 carbon of the isoquinoline ring (susceptible to nucleophilic aromatic substitution) and, more prominently, the terminal carbon of the chloropropyl chain (for Sₙ2 reactions). youtube.com Furthermore, calculating the energies of frontier molecular orbitals (HOMO and LUMO) can help predict its behavior in pericyclic reactions and its potential as an electronic material.

In the context of drug discovery, molecular docking simulations can predict the binding affinity and orientation of this compound and its derivatives within the active site of a target protein. nih.gov This in silico screening can prioritize the synthesis of compounds most likely to exhibit biological activity, whether as enzyme inhibitors or receptor modulators. For materials science, time-dependent DFT (TD-DFT) can predict the molecule's absorption and emission spectra, guiding the design of novel fluorophores or optoelectronic materials. nih.gov

Theoretical ModelPredicted Property for this compoundPotential Application
DFT (Electrostatic Potential) Electron density distribution, sites for electrophilic/nucleophilic attackGuiding synthesis and derivatization strategies
Molecular Docking Binding affinity and mode with biological targets (e.g., kinases, proteases)Prioritizing candidates for medicinal chemistry
TD-DFT UV-Vis absorption and fluorescence emission spectraDesigning novel fluorescent probes and optical materials
Quantum Theory of Atoms in Molecules (QTAIM) Bond strengths and interatomic interactionsUnderstanding stability and reaction mechanisms

This table summarizes how various theoretical models can be applied to predict the properties and utility of this compound, bridging computational and experimental chemistry.

Discovery of Unforeseen Applications in Pure and Applied Chemistry

While the direct applications of this compound are not yet established, its constituent parts—the isoquinoline ring, a flexible ether linkage, and a reactive chloride—suggest a multitude of unexplored possibilities across various chemical disciplines.

In medicinal chemistry , the isoquinoline core is a well-known pharmacophore found in numerous natural alkaloids and synthetic drugs with activities ranging from anesthetic to antihypertensive. pharmaguideline.commdpi.com The 3-chloropropoxy side chain acts as a versatile linker or tether. It could be used to attach the isoquinoline moiety to other pharmacophores to create dual-action drugs or to probe biological systems as a reactive covalent ligand. For instance, derivatives could be designed as novel kinase inhibitors, where the isoquinoline binds to the hinge region and the side chain forms a covalent bond with a nearby cysteine residue.

In material science , isoquinoline derivatives have been explored for their fluorescent properties. mdpi.com The 1-(3-propoxy)isoquinoline core could serve as a novel fluorophore. The terminal chloride allows for this fluorophore to be easily grafted onto polymers, surfaces (like silica (B1680970) or gold nanoparticles), or biomolecules, creating functionalized materials for sensing, imaging, or diagnostics. For example, a derivative could be developed as a "turn-on" fluorescent sensor for specific metal ions or biological analytes.

In the realm of supramolecular chemistry and catalysis , the nitrogen atom of the isoquinoline ring can act as a ligand for transition metals. By modifying the terminal end of the propoxy chain with another coordinating group, this compound could serve as a precursor to novel bidentate or pincer-type ligands. Such ligands could form catalysts for a variety of organic transformations, combining the electronic properties of the isoquinoline ring with a sterically defined pocket.

Potential Application AreaEnabling Structural Feature(s)Hypothetical Example
Medicinal Chemistry Isoquinoline core (pharmacophore) + Chloropropyl group (covalent linker)Covalent inhibitor for a specific cysteine-containing enzyme.
Material Science Isoquinoline core (fluorophore) + Chloropropyl group (grafting point)Fluorescently-labeled polymer for advanced optical applications.
Catalysis Isoquinoline Nitrogen (ligand) + Modifiable side chainPrecursor to a bidentate [N,O]-ligand for asymmetric catalysis.
Chemical Biology Reactive chloride (bio-conjugation) + Isoquinoline (reporter)A chemical probe for activity-based protein profiling.

This table outlines potential future applications for this compound, leveraging its unique combination of structural features for innovation in diverse scientific fields.

Q & A

Q. How does linking research to theoretical frameworks (e.g., Hammett equation) enhance mechanistic studies of substituent effects?

  • Methodological Answer : The Hammett σ constant quantifies electronic effects of substituents on reaction rates (e.g., nucleophilic substitution). Plot log(k) vs. σ to distinguish between electronic (ρ value) and steric effects. Theoretical calculations (NBO analysis) complement experimental data to validate mechanistic hypotheses .

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